molecular formula C17H23ClN4O B14863155 N'-(6-Chloro-2-morpholinoquinolin-4-yl)-N,N-dimethylethane-1,2-diamine

N'-(6-Chloro-2-morpholinoquinolin-4-yl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B14863155
M. Wt: 334.8 g/mol
InChI Key: TYBQXBZQAWOBII-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a chloro group, a dimethylaminoethyl chain, and a morpholine ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution with Dimethylaminoethyl Chain: The dimethylaminoethyl chain can be introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.

    Morpholine Ring Introduction: The morpholine ring can be attached via a nucleophilic substitution reaction using morpholine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-chloro-N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-cancer, anti-microbial, and anti-inflammatory properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of topoisomerases, enzymes involved in DNA replication and transcription. This leads to the disruption of cellular processes and induces cell death in cancer cells. Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known anti-malarial drug with a similar quinoline core.

    Quinacrine: Another anti-malarial drug with structural similarities.

    Mefloquine: A quinoline derivative used for the treatment of malaria.

Uniqueness

6-chloro-N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the morpholine ring and the dimethylaminoethyl chain enhances its solubility and bioavailability, making it a valuable compound for drug development and research.

Properties

Molecular Formula

C17H23ClN4O

Molecular Weight

334.8 g/mol

IUPAC Name

N-(6-chloro-2-morpholin-4-ylquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C17H23ClN4O/c1-21(2)6-5-19-16-12-17(22-7-9-23-10-8-22)20-15-4-3-13(18)11-14(15)16/h3-4,11-12H,5-10H2,1-2H3,(H,19,20)

InChI Key

TYBQXBZQAWOBII-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=NC2=C1C=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

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